molecular formula C10H16ClNO B6192375 1-(4-ethoxy-2-methylphenyl)methanamine hydrochloride CAS No. 2648945-79-1

1-(4-ethoxy-2-methylphenyl)methanamine hydrochloride

Cat. No.: B6192375
CAS No.: 2648945-79-1
M. Wt: 201.7
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Description

1-(4-ethoxy-2-methylphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C10H16ClNO. It is known for its unique structure, which includes an ethoxy group and a methyl group attached to a phenyl ring, along with a methanamine group. This compound is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 1-(4-ethoxy-2-methylphenyl)methanamine hydrochloride typically involves several steps:

    Starting Material: The synthesis begins with 4-ethoxy-2-methylbenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination, using reagents such as sodium cyanoborohydride (NaBH3CN) and ammonium acetate (NH4OAc).

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-ethoxy-2-methylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-ethoxy-2-methylphenyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in the synthesis of drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-ethoxy-2-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(4-ethoxy-2-methylphenyl)methanamine hydrochloride can be compared with other similar compounds, such as:

    1-(4-methoxy-2-methylphenyl)methanamine hydrochloride: This compound has a methoxy group instead of an ethoxy group, leading to differences in its chemical properties and reactivity.

    1-(4-ethoxyphenyl)methanamine hydrochloride: Lacking the methyl group, this compound exhibits different steric and electronic effects, influencing its behavior in chemical reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

2648945-79-1

Molecular Formula

C10H16ClNO

Molecular Weight

201.7

Purity

95

Origin of Product

United States

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